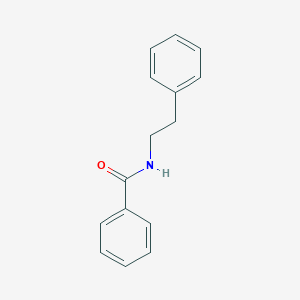

N-Phenethylbenzamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVRGGJTJDTVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186443 | |

| Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-14-6 | |

| Record name | N-Phenethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3278-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3278-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-(2-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Phenethylbenzamide from Phenethylamine and Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-phenethylbenzamide, a valuable scaffold in medicinal chemistry and drug discovery. The document details the prevalent synthetic methodology, experimental protocols, and characterization of the final product, presented in a format tailored for scientific professionals.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in the field of drug discovery. The core structure, combining a phenethylamine moiety—a common feature in neurotransmitters and psychoactive drugs—with a versatile benzamide group, allows for extensive functionalization to modulate physicochemical and biological properties. This makes this compound a key intermediate in the synthesis of a wide range of biologically active molecules. The most common and efficient method for its preparation is the Schotten-Baumann reaction.[1]

The Schotten-Baumann Reaction

The synthesis of this compound from phenethylamine and benzoyl chloride is typically achieved via the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base.[2] The reaction is generally performed in a two-phase system, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing the base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion, and after deprotonation by the base, the stable this compound is formed.[4]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Phenethylamine

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq.) in dichloromethane.

-

Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide. Add the NaOH solution to the flask containing the phenethylamine solution. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0-1.5 eq.) in a minimal amount of dichloromethane and transfer it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.[5]

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: Purify the crude this compound by recrystallization from ethanol to afford a white crystalline solid.[6]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| Phenethylamine | 1.0 | [5] |

| Benzoyl Chloride | 1.0 - 1.5 | [5] |

| Sodium Hydroxide | 1.5 - 3.0 | [5] |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C (addition), Room Temperature (reaction) | [5] |

| Reaction Time | 2 - 3 hours | [5] |

| Product Characterization | ||

| Molecular Formula | C₁₅H₁₅NO | [7] |

| Molecular Weight | 225.29 g/mol | [7] |

| Melting Point | 115 - 116 °C | [6] |

| Yield | Up to 99% | [5] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the phenethyl and benzoyl groups, as well as the ethyl bridge. Based on the closely related N-benzylbenzamide, the following assignments can be predicted.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | d | 2H | Protons ortho to C=O |

| ~ 7.2-7.5 | m | 8H | Aromatic protons |

| ~ 6.4 | br s | 1H | N-H |

| ~ 3.7 | q | 2H | -CH₂-N |

| ~ 2.9 | t | 2H | Ar-CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl bridge. Predicted chemical shifts based on N-benzylbenzamide are as follows.[8]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O |

| ~ 138 | Quaternary aromatic carbon |

| ~ 134 | Quaternary aromatic carbon |

| ~ 131 | Aromatic C-H |

| ~ 129 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 127 | Aromatic C-H |

| ~ 41 | -CH₂-N |

| ~ 36 | Ar-CH₂- |

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to N-Phenethylbenzamide: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenethylbenzamide is a chemical compound with growing interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this molecule.

Physicochemical Properties

This compound is a white solid organic compound.[1] Its core structure consists of a benzamide group attached to a phenethyl moiety. The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.28 g/mol | [1] |

| Melting Point | 115.0 to 119.0 °C | |

| Boiling Point | 439.0 ± 24.0 °C (Predicted) | |

| Solubility | Soluble in Deuterated Chloroform. Insoluble in water; soluble in organic solvents such as ethanol and dichloromethane. | [1] |

| Appearance | White to light yellow powder/crystal | |

| pKa (Predicted) | 14.56 ± 0.46 |

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of phenethylamine with benzoyl chloride in the presence of a base.[2][3][4][5]

Materials:

-

Phenethylamine

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or other drying agent

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve phenethylamine in dichloromethane.

-

Add an equimolar amount of 10% aqueous sodium hydroxide solution to the mixture.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add an equimolar amount of benzoyl chloride to the reaction mixture.

-

Continue stirring vigorously for 15-30 minutes. The reaction is typically complete when the smell of benzoyl chloride is no longer apparent.[2]

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to obtain a crystalline solid.[2][6]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water (optional, as an anti-solvent)

-

Heating apparatus (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a short period.

-

Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. For improved yield, the flask can be subsequently placed in an ice bath.

-

If crystallization is slow or incomplete, a small amount of a poor solvent (anti-solvent) like water can be added dropwise to the point of cloudiness, followed by gentle reheating until the solution is clear again, and then slow cooling.[7]

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven or air-dry to obtain pure this compound.

Spectral Data and Interpretation

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are detailed below.

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.80 | Multiplet | 10H | Aromatic protons (from both phenyl rings) |

| ~6.4 (broad) | Singlet | 1H | N-H proton of the amide |

| ~3.60 | Quartet | 2H | -CH₂- group adjacent to the nitrogen |

| ~2.90 | Triplet | 2H | -CH₂- group adjacent to the phenyl ring |

¹³C NMR (Carbon NMR):

| Chemical Shift (ppm) | Assignment |

| ~167.5 | C=O (amide carbonyl) |

| ~127-138 | Aromatic carbons |

| ~44.2 | -CH₂- group adjacent to the nitrogen |

| ~35.5 | -CH₂- group adjacent to the phenyl ring |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3060 | C-H stretch | Aromatic |

| ~2930 | C-H stretch | Aliphatic |

| ~1630 | C=O stretch | Amide (Amide I band) |

| ~1540 | N-H bend | Amide (Amide II band) |

| ~1450, 1495 | C=C stretch | Aromatic |

Biological Activities and Potential Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[1]

Antimicrobial Activity

Derivatives of this compound have shown potential as antimicrobial agents. While the precise mechanism of action is not fully elucidated for the parent compound, related benzamide derivatives are known to interfere with bacterial cellular processes.[8] One potential mechanism is the disruption of the bacterial cell envelope, which includes the cell wall and cell membrane.[5] Another possible mode of action is the inhibition of essential bacterial enzymes or interference with protein synthesis.[9][10]

Antioxidant Activity

This compound has been reported to possess antioxidant activity.[1] While the specific signaling pathways are still under investigation, phenolic compounds and other aromatic amides are known to exert their antioxidant effects through various mechanisms. These include direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant pathways, such as the Nrf2-Keap1 pathway.[6][11] Activation of the Nrf2 pathway leads to the transcription of a battery of antioxidant and cytoprotective genes.[4]

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties and established synthetic routes. Its potential biological activities, particularly as an antimicrobial and antioxidant agent, make it a compound of significant interest for further research and development. This technical guide provides a foundational understanding of this compound, offering detailed protocols and data to aid scientists in their future investigations and applications of this promising compound.

References

- 1. This compound | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Profiling Environmental Chemicals for Activity in the Antioxidant Response Element Signaling Pathway Using a High Throughput Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bacteriostatic Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Phenethylbenzamide (CAS 3278-14-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenethylbenzamide (CAS 3278-14-6) is a synthetic organic compound belonging to the benzamide class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a review of its known and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data in tabular format, provides detailed experimental methodologies, and includes visualizations of chemical synthesis and potential biological pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is characterized by the presence of a benzamide core with a phenethyl group attached to the nitrogen atom. Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3278-14-6 | [1] |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| IUPAC Name | N-(2-phenylethyl)benzamide | [1] |

| Synonyms | N-Benzoyl-2-phenylethylamine, Riparin A, NSC 16618 | [1] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 117-118 °C | [2] |

| Boiling Point | 439.0 ± 24.0 °C (Predicted) | [2] |

| Solubility | Soluble in deuterated chloroform and other organic solvents. | [2] |

| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | [1] |

| InChIKey | DAVRGGJTJDTVQT-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Consistent with structure. | - |

| ¹³C NMR | Consistent with structure. A reference spectrum is available on PubChem. | [1] |

| FTIR | KBr wafer spectrum available on PubChem. | [1] |

| Mass Spec (GC-MS) | Spectrum available on PubChem. | [1] |

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of phenethylamine with benzoyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Reaction

This protocol is adapted from established procedures for the synthesis of benzamide derivatives.

Materials:

-

Phenethylamine

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane.

-

Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a white crystalline solid.

Synthesis of this compound via Schotten-Baumann Reaction.

Biological Activity and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities. The following sections outline the key findings and provide general experimental protocols for assessing these activities.

Antimicrobial Activity

This compound has been reported to exhibit toxicity against gram-positive bacteria.

Table 3: Antimicrobial Activity of this compound Derivatives

| Microorganism | Activity | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Active | - | - |

| Bacillus subtilis | Active | - | - |

| Gram-negative bacteria | Inactive | - | - |

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing MHB to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria and medium, no compound) and negative (medium only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

Workflow for MIC Determination by Broth Microdilution.

Mitochondrial Activity

It has been suggested that this compound may exhibit locomotor activity in animals due to the inhibition of the mitochondrial electron transport chain, leading to reduced ATP production.

The proposed mechanism involves the binding of this compound to components of the mitochondrial electron transport chain, disrupting the flow of electrons and thereby inhibiting oxidative phosphorylation.

Proposed Mitochondrial Electron Transport Chain Inhibition.

This protocol provides a general method for assessing the effect of a compound on mitochondrial oxygen consumption using isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer

-

Substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II)

-

ADP

-

This compound

-

High-resolution respirometer (e.g., Oroboros Oxygraph)

Procedure:

-

Calibrate the respirometer with respiration buffer.

-

Add a known amount of isolated mitochondria to the chamber.

-

Measure the basal respiration rate (State 2).

-

Add substrates to stimulate respiration through a specific complex.

-

Add a known amount of ADP to induce State 3 respiration (active phosphorylation).

-

Once a stable State 3 rate is achieved, add this compound at various concentrations and monitor the change in oxygen consumption.

-

A decrease in the oxygen consumption rate indicates inhibition of mitochondrial respiration.

Locomotor Activity

The potential inhibition of mitochondrial function by this compound may manifest as changes in locomotor activity in animal models.

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

-

Open field apparatus (a square or circular arena with walls)

-

Video tracking software

-

Rodents (e.g., mice or rats)

-

This compound formulation for administration

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer this compound or vehicle control to the animals at a predetermined time before the test.

-

Place the animal in the center of the open field arena.

-

Record the animal's activity for a set period (e.g., 10-30 minutes) using the video tracking software.

-

Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Compare the activity levels between the compound-treated and control groups.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with documented antimicrobial activity and potential effects on mitochondrial function and locomotor activity. This technical guide provides a foundational understanding of its properties and methodologies for its study. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential. The provided protocols and data serve as a starting point for researchers interested in investigating this and related benzamide compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of N-Phenethylbenzamide Derivatives

This compound and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a benzamide group linked to a phenethyl moiety, serves as a privileged scaffold in medicinal chemistry, amenable to synthetic modification to optimize potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the condensation of a substituted benzoic acid with a phenethylamine derivative.

General Synthesis Protocol

A prevalent method for synthesizing N-phenylbenzamide derivatives, which can be adapted for this compound derivatives, involves the following steps[1]:

-

Activation of Carboxylic Acid: A substituted benzoic acid (1.20 mmol) is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂) (20 mL). A coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (1.82 mmol) and an activating agent like N-hydroxybenzotriazole (HOBt) (1.82 mmol) are added to the solution.

-

Mixture Incubation: The resulting mixture is stirred for approximately 30 minutes at room temperature to form an activated ester.

-

Amine Coupling: The desired phenethylamine derivative (1.68 mmol) is added to the mixture.

-

Reaction Completion and Quenching: The reaction is stirred for about 12 hours at room temperature. Upon completion, the reaction is quenched, typically by the addition of water.

-

Work-up and Purification: The organic layer is separated, washed, dried, and concentrated in vacuo. The resulting crude product is then purified using column chromatography to yield the target this compound derivative.

Other synthetic routes may involve the use of acyl chlorides (e.g., substituted benzoyl chloride) reacting with phenethylamine in the presence of a base, or through multicomponent reactions for more complex derivatives[1][2].

References

N-Phenethylbenzamide and Its Derivatives: An In-Depth Technical Guide to In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenethylbenzamide and its structural analogs represent a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. While the parent molecule itself is a relatively simple amide, its derivatives have been extensively studied, revealing a range of in vitro biological activities. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action attributed to this compound-related compounds, with a primary focus on their well-documented role as inhibitors of histone deacetylases (HDACs) and a secondary, emerging role in the modulation of the NF-κB signaling pathway. This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The most extensively documented in vitro mechanism of action for this compound derivatives, particularly those bearing a 2-aminophenyl group, is the inhibition of Class I histone deacetylases (HDACs).[1][2][3][4][5][6] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[7] Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[7]

The N-(2-aminophenyl)benzamide moiety is a key pharmacophore that acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes.[7] This interaction is crucial for the inhibitory activity of these compounds.

Quantitative Data: In Vitro HDAC Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative this compound analogs against various Class I HDAC isoforms. These values have been compiled from multiple studies to provide a comparative overview.

| Compound Reference | Modifications to this compound Scaffold | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Source(s) |

| 24a | Chiral heterocyclic capping group and N-(2-aminophenyl)benzamide unit | 930 | 85 | 12 | 4100 | [1][3] |

| NA | 4-(bis(2-chloroethyl)amino) group on the benzamide ring | 95.2 | 260.7 | 255.7 | Not Reported | [2] |

| 7j | Amine group at R2 position and shorter molecular length | 650 | 780 | 1700 | Inactive | [7] |

| CI994 (reference) | N-(2-aminophenyl)benzamide with an acetyl group | 41 | 147 | 46 | Not Reported | [2] |

Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.

1. Materials and Reagents:

-

Recombinant human HDAC1, HDAC2, HDAC3/NCOR1 complex, and HDAC8 enzymes.[7]

-

Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC or Z[Ac]Lys-AMC).[7]

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4.[7]

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Stop Solution: 1 mg/ml trypsin and 20 µM SAHA (a pan-HDAC inhibitor) in 1 mM HCl.[7]

-

96-well black microtiter plates.

-

Fluorescence plate reader.

2. Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the respective HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3 final concentration) to each well and incubate for a minimum of 5 minutes at 37°C.[7]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 20 µM final concentration).[7]

-

Incubate the plate for a defined period (e.g., 30 minutes for HDAC2 and HDAC3, 90 minutes for HDAC1) at 37°C.[7]

-

Stop the reaction by adding the stop solution. The trypsin in the stop solution cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Incubate for 1 hour at 37°C to allow for complete development of the fluorescent signal.[7]

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 390 nm and an emission wavelength of 460 nm.[7]

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of HDAC Inhibition Assay Workflow

Caption: Workflow for a typical in vitro fluorogenic HDAC inhibition assay.

Secondary Mechanism of Action: Inhibition of NF-κB Signaling

Emerging evidence suggests that some N-substituted benzamides can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8] NF-κB is a critical transcription factor involved in inflammatory responses, cell survival, and proliferation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[9]

Certain N-substituted benzamides have been shown to inhibit NF-κB activation by preventing the breakdown of IκBβ, one of the IκB isoforms.[8] This action appears to be separate from the induction of apoptosis, suggesting a distinct mechanism of action.[8]

Experimental Protocol: In Vitro NF-κB Activation Assay (General Outline)

A common method to assess NF-κB activation in vitro is through an electrophoretic mobility shift assay (EMSA) or a reporter gene assay.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or Jurkat T cells) in appropriate media.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified time.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a short period (e.g., 30 minutes).

2. Nuclear Extract Preparation:

-

Harvest the cells and isolate the nuclear proteins.

3. Electrophoretic Mobility Shift Assay (EMSA):

-

Synthesize a double-stranded DNA probe containing the NF-κB consensus binding sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Incubate the labeled probe with the nuclear extracts.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or chemiluminescence. A decrease in the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.

4. Reporter Gene Assay:

-

Transfect the cells with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple NF-κB binding sites.

-

After treatment with the test compound and TNF-α, lyse the cells and measure the reporter gene activity. A decrease in reporter activity indicates inhibition of the NF-κB signaling pathway.

Visualization of the Canonical NF-κB Signaling Pathway and Potential Inhibition

Caption: Overview of the canonical NF-κB pathway and the putative inhibitory point for N-substituted benzamides.

Other Potential Mechanisms of Action

While HDAC and NF-κB inhibition are the most substantiated mechanisms for benzamide derivatives, the core this compound structure is present in molecules with other reported activities. It is important for researchers to consider these, although direct in vitro evidence for the parent compound may be limited.

-

Sirtuin Modulation: Sirtuins are Class III HDACs that are NAD+-dependent. Some benzamide derivatives have been investigated as sirtuin inhibitors.[5]

-

Opioid Receptor Interaction: Certain complex benzamide-containing molecules have been shown to act as agonists at opioid receptors.[10][11]

-

Ion Channel Blocking: The benzamide moiety is found in some compounds that act as ion channel blockers.

Further investigation is required to determine if the simple this compound scaffold possesses significant activity at these other targets.

Conclusion

The in vitro mechanism of action for this compound and its derivatives is primarily centered on the inhibition of Class I histone deacetylases, a well-validated target in oncology. The N-(2-aminophenyl)benzamide pharmacophore is particularly effective in this regard. Additionally, there is evidence to suggest that N-substituted benzamides can inhibit the NF-κB signaling pathway by preventing the degradation of IκB. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further research into this promising class of compounds and aid in the development of novel therapeutics. Researchers are encouraged to consider the polypharmacology of these molecules, while focusing on the most robustly documented mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-aminophenyl)benzamide binding unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of N-Phenethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenethylbenzamide, a naturally occurring amide, has garnered interest within the scientific community due to its presence in medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical synthesis of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Occurrence

This compound, also known by the synonym riparin A, was first identified as a natural product in the plant Haplophyllum tuberculatum in a study published in 2001.[1][2][3] This plant, belonging to the Rutaceae family, is found in various regions and has been traditionally used in folk medicine. The identification of this compound was part of a broader phytochemical investigation of the aerial parts of the plant, which also led to the isolation of novel alkaloids.[1][2]

Natural Source: Haplophyllum tuberculatum

Haplophyllum tuberculatum is a perennial herb that is rich in a diverse array of secondary metabolites, including alkaloids, lignans, coumarins, and flavonoids. The presence of this compound in this plant highlights the biosynthetic diversity within the genus Haplophyllum.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO | [4] |

| Molecular Weight | 225.29 g/mol | [4] |

| CAS Number | 3278-14-6 | [4] |

| Appearance | White solid | |

| Melting Point | 117-118 °C | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. |

Chemical Synthesis

The synthesis of this compound is most commonly achieved through the acylation of phenethylamine with benzoyl chloride. This is a straightforward and efficient method for forming the amide bond.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-substituted benzamides.

Materials:

-

Phenethylamine

-

Benzoyl chloride

-

Triethylamine (Et₃N) or an aqueous solution of sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or a suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane. Add triethylamine (1.2 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure this compound as a white solid.

Synthesis Workflow

References

An In-depth Technical Guide on N-Phenethylbenzamide Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenethylbenzamide and its structural analogs represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the therapeutic potential of this compound derivatives in various disease areas, including epilepsy, inflammatory disorders, and infectious diseases.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is typically achieved through the acylation of a phenethylamine derivative with a substituted benzoyl chloride or benzoic acid. A general synthetic scheme involves the reaction of a phenethylamine with a benzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or toluene. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to facilitate the amide bond formation from a benzoic acid and a phenethylamine.

Below is a generalized workflow for the synthesis of this compound analogs.

Caption: General synthesis of this compound analogs.

Pharmacological Properties and Structure-Activity Relationships

This compound analogs have demonstrated a wide array of pharmacological activities, which are summarized in the following sections. The structure-activity relationships for each activity are presented in tabular format for ease of comparison.

Anticonvulsant Activity

A significant number of this compound derivatives, particularly N-benzyl-2-acetamidopropionamides, have been investigated for their anticonvulsant properties. The primary screening method for this activity is the maximal electroshock (MES) seizure test in rodents.

Mechanism of Action: The anticonvulsant effect of many benzamide derivatives is attributed to their ability to modulate voltage-gated sodium channels. By stabilizing the inactivated state of these channels, they reduce the repetitive firing of neurons that is characteristic of epileptic seizures.

Caption: Anticonvulsant mechanism of action.

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Analogs

| Compound | R (at C3) | MES ED₅₀ (mg/kg, i.p. in mice) | Reference |

| 1 | -OCH₃ | 8.3 | [1] |

| 2 | -OCH₂CH₃ | 17.3 | [1] |

| (R)-18 | -OCH₃ | 4.5 | [1] |

| (S)-18 | -OCH₃ | >100 | [1] |

Note: ED₅₀ is the median effective dose required to protect 50% of animals from MES-induced seizures.

Anti-inflammatory Activity

Certain N-phenylcarbamothioylbenzamides have been shown to possess significant anti-inflammatory properties. The primary assay used to evaluate this activity is the carrageenan-induced paw edema test in rodents.

Mechanism of Action: The anti-inflammatory effects of these compounds are linked to the inhibition of prostaglandin E2 (PGE2) synthesis. PGE2 is a key mediator of inflammation, and its reduction leads to a decrease in edema and other inflammatory responses. This inhibition is likely due to the modulation of cyclooxygenase (COX) enzymes.

Caption: Anti-inflammatory mechanism of action.

Table 2: Anti-inflammatory Activity of N-Phenylcarbamothioylbenzamides

| Compound | Substituent on Phenylcarbamothioyl | % Inhibition of Paw Edema | PGE₂ Level (pg/mL) | Reference |

| 1e | 2,4-dibromo | 61.45 | 68.32 | [2] |

| 1h | 3-nitro | 51.76 | 54.15 | [2] |

| Indomethacin | (Reference Drug) | 22.43 | 96.13 | [2] |

Antischistosomal Activity

N-phenylbenzamide analogs have emerged as promising agents against Schistosoma mansoni, the parasite responsible for schistosomiasis.[3] Their activity is evaluated in vitro by observing the motility and integrity of adult worms.

Mechanism of Action: The precise molecular target of N-phenylbenzamides in Schistosoma mansoni is not yet fully elucidated. However, structure-activity relationship studies suggest that these compounds may interfere with a critical biological pathway in the parasite.

Table 3: Antischistosomal Activity of N-Phenylbenzamide Analogs against S. mansoni

| Compound | Substituents | EC₅₀ (µM) | CC₅₀ (µM) on HEK293 cells | Selectivity Index (SI) | Reference |

| 9 | 3,4-dichloro (aniline), 4-CF₃ (benzoic) | 0.08 | 9.8 | 123 | [3] |

| 11 | 3-CF₃ (aniline), 4-CF₃ (benzoic) | 1.10 | 11.1 | 10.1 | [3] |

| 32 | 3-NO₂ (aniline), 4-CF₃ (benzoic) | 1.17 | 9.25 | 7.91 | [4] |

| 38 | 3-NO₂ (aniline), 4-Cl (benzoic) | 1.16 | >20 | >17.2 | [4] |

Note: EC₅₀ is the half-maximal effective concentration, and CC₅₀ is the half-maximal cytotoxic concentration.

Antiplasmodial Activity

Derivatives of 2-phenoxybenzamide have shown promising activity against the blood stages of Plasmodium falciparum, the parasite that causes malaria.[5]

Mechanism of Action: The antiplasmodial mechanism of these compounds is not fully understood, but they are known to be active against chloroquine-sensitive strains of the parasite.

Table 4: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs against P. falciparum (NF54 strain)

| Compound | Substituent on Anilino Moiety | PfNF54 IC₅₀ (µM) | L-6 cells IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 36 | 3-(N-Boc-piperazinyl) | 3.297 | >124 | >37.6 | [5] |

| 37 | 4-(N-Boc-piperazinyl) | 0.269 | 124 | 461 | [5] |

| 13 | 2-(N-Boc-amino) | 1.902 | 17.2 | 9.04 | [5] |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Activity

Four new this compound derivatives, named piperbetamides A-D, isolated from the stems of Piper betle, have exhibited antimicrobial activity against a range of microorganisms.

Mechanism of Action: The exact mechanism of antimicrobial action for these compounds has not been fully elucidated.

Table 5: Antimicrobial Activity of Piperbetamides and Related Compounds

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | |||

| S. flexneri | L. monocytogenes | MRSA | VRE | |

| 1 (Piperbetamide A) | 16 | 32 | 32 | 32 |

| 3 (Piperbetamide C) | 16 | 16 | 16 | 16 |

| 4 (Piperbetamide D) | 32 | 32 | 16 | 16 |

Note: MRSA = Methicillin-resistant Staphylococcus aureus, VRE = Vancomycin-resistant Enterococcus faecalis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of this compound Analogs

To a solution of a substituted phenethylamine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane), a solution of a substituted benzoyl chloride (1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period (e.g., 12-24 hours). After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity. In this test, a supramaximal electrical stimulus is delivered to rodents (mice or rats) via corneal or auricular electrodes, inducing a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. Test compounds are administered at various doses prior to the electrical stimulus, and the dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is determined.

References

- 1. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and COX-2 inhibitory properties of N-phenyl- and N-benzyl-substituted amides of 2-(4-methylsulfonylphenyl)cyclopent-1-ene-1-carboxylic acid and of their pyrazole, thiophene and isoxazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of N-Phenethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicity of N-Phenethylbenzamide. The data is limited, and this guide also serves as a framework for the recommended initial toxicity screening of a novel compound of this nature.

Introduction

This compound is a chemical compound with potential applications in various fields. As with any novel substance intended for further development, a thorough evaluation of its toxicological profile is a critical step in ensuring safety and regulatory compliance. This technical guide provides a summary of the limited available toxicity data for a related compound and outlines a recommended course of action for the initial toxicity screening of this compound, including detailed experimental protocols and conceptual workflows.

Acute Toxicity

No specific acute toxicity data for this compound is readily available in the public domain. However, data for a structurally related compound, N-(alpha-((phenylthio)methyl)phenethyl)benzamide, is available and can serve as a preliminary reference point.

Table 1: Acute Toxicity Data for a Related Compound

| Compound | Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |

| N-(alpha-((phenylthio)methyl)phenethyl)benzamide | LD50 (Lethal Dose, 50%) | Oral | Rodent - mouse | >1 g/kg | Details of toxic effects not reported other than lethal dose value. | [1] |

It is crucial to note that this data is for a different, though structurally similar, molecule and should be interpreted with caution. Direct acute toxicity testing of this compound is essential.

Proposed Experimental Protocols for Initial Toxicity Screening

The following are detailed methodologies for key experiments that should be conducted to establish a baseline toxicity profile for this compound.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the cytotoxic potential of this compound on relevant human cell lines, such as liver (HepG2) and neuronal (SH-SY5Y) cells, to identify potential target organs for toxicity.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture HepG2 or SH-SY5Y cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

-

Compound Exposure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

-

Replace the media in the wells with the media containing the different concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (concentration that inhibits 50% of cell growth) value from the dose-response curve.

-

Genotoxicity Assays

Genotoxicity testing is crucial to assess the potential of a compound to cause DNA damage, which can lead to mutations and carcinogenesis. A standard initial screening includes the Ames test and an in vitro micronucleus assay.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains:

-

Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

-

Metabolic Activation:

-

Conduct the assay with and without a metabolic activation system (S9 mix from induced rat liver) to assess the genotoxicity of the parent compound and its metabolites.

-

-

Assay Procedure:

-

Prepare various concentrations of this compound.

-

In a test tube, combine the test compound, the bacterial culture, and either S9 mix or a buffer.

-

After a pre-incubation period, add molten top agar and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

Visualizing Experimental Workflows and Pathways

General Workflow for In Vitro Toxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a novel compound.

Caption: General workflow for in vitro toxicity screening.

Conceptual Signaling Pathway for Genotoxicity-Induced Cell Cycle Arrest

While the specific signaling pathways affected by this compound are unknown, the following diagram illustrates a common pathway activated by genotoxic stress, leading to cell cycle arrest.

Caption: DNA damage-induced p53-mediated cell cycle arrest.

Conclusion and Recommendations

The available data on the toxicity of this compound is insufficient to perform a comprehensive risk assessment. The acute oral toxicity in mice of a related compound is low, but this cannot be directly extrapolated. Therefore, a tiered approach to toxicity testing, as outlined in this guide, is strongly recommended. This should begin with a battery of in vitro cytotoxicity and genotoxicity assays to identify any immediate hazards. Based on these findings, further in vivo studies may be warranted to investigate target organ toxicity, pharmacokinetics, and to establish a no-observed-adverse-effect level (NOAEL). This systematic approach will ensure a thorough understanding of the safety profile of this compound for its intended applications.

References

An In-depth Technical Guide to N-Phenethylbenzamide (C15H15NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenethylbenzamide, a chemical entity with the molecular formula C15H15NO, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and reported biological effects, with a focus on its potential as an antibacterial and anticancer agent. Detailed experimental protocols and an exploration of its potential mechanisms of action are presented to support further research and development in the fields of medicinal chemistry and pharmacology.

Core Molecular Attributes

This compound is a benzamide derivative characterized by a phenethyl group attached to the nitrogen of the benzamide moiety.

| Property | Value | Citation(s) |

| Chemical Formula | C15H15NO | [1][2] |

| Molecular Weight | 225.29 g/mol | [1] |

| IUPAC Name | N-(2-phenylethyl)benzamide | [2] |

| CAS Number | 3278-14-6 | [1] |

| Appearance | White solid (typical) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane. |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the acylation of phenethylamine with benzoyl chloride, a reaction known as the Schotten-Baumann condensation.

Experimental Protocol: Schotten-Baumann Condensation

Materials:

-

Phenethylamine

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment (round-bottom flask, separatory funnel, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane.

-

To the stirred solution, add 10% aqueous sodium hydroxide solution (a slight excess, e.g., 1.2 equivalents).

-

Cool the biphasic mixture in an ice bath.

-

Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the vigorously stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water, 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3) solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, suggesting their potential as scaffolds for drug discovery.

Antibacterial Activity

While specific data for this compound is limited in the public domain, its derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The following protocol outlines a general method for assessing antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., gentamicin, vancomycin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[3]

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle), and a sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.[3]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3] This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Derivatives of N-substituted benzamides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

-

Normal cell line for selectivity assessment (e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution). Include a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating them with this compound at predetermined concentrations for a specific duration.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Potential Mechanisms of Action and Signaling Pathways

The biological effects of N-substituted benzamides are thought to be mediated through various cellular pathways. While the specific pathways affected by this compound are not yet fully elucidated, studies on related compounds suggest potential mechanisms.

Mitochondrial-Mediated Apoptosis

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway.[4] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Materials:

-

Cancer cells treated with this compound

-

Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1, TMRE)

-

Cell culture medium

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Culture and treat cells with this compound as described previously.

-

Incubate the cells with the fluorescent dye (e.g., JC-1) according to the manufacturer's instructions.

-

Wash the cells to remove the excess dye.

-

Analyze the fluorescence of the cells. With JC-1, healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low membrane potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence can be used to quantify the change in mitochondrial membrane potential.

Proposed Mitochondrial Apoptosis Signaling Pathway:

Caption: Proposed mitochondrial-mediated apoptosis pathway.

Conclusion

This compound presents a foundational structure with potential for the development of novel therapeutic agents. This guide has provided an overview of its chemical properties, a detailed synthesis protocol, and methodologies for evaluating its potential antibacterial and anticancer activities. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists and researchers in this endeavor.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-Phenethylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this guide presents a robust, step-by-step experimental protocol for the precise determination of N-phenethylbenzamide's solubility, enabling researchers to generate empirical data tailored to their specific needs. This information is crucial for a wide range of applications, including process development, formulation design, and quality control in the pharmaceutical and chemical industries.

Predicted Solubility Profile of this compound

This compound (C₁₅H₁₅NO) is a secondary amide with a molecular structure that includes a polar amide group and two nonpolar phenyl rings. This amphiphilic nature governs its solubility in different types of organic solvents. The central amide linkage (-CONH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which promotes interaction with polar solvents. Conversely, the two aromatic rings contribute to its nonpolar character, allowing for dissolution in less polar environments.

Based on these structural features, the following qualitative solubility profile is predicted:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can effectively solvate the polar amide group.

-

Polar Protic Solvents: Including alcohols like ethanol and methanol. These solvents can engage in hydrogen bonding with the amide group.

-

Chlorinated Solvents: Such as dichloromethane and chloroform, which can interact with the aromatic rings and the polar amide group.

-

-

Moderate Solubility Expected in:

-

Ethers: Like diethyl ether and tetrahydrofuran (THF). These solvents are less polar than alcohols but can still act as hydrogen bond acceptors.

-

Esters: Such as ethyl acetate.

-

-

Low to Negligible Solubility Expected in:

-

Nonpolar Solvents: Including hydrocarbons like hexane and toluene, where the solvation of the polar amide group is energetically unfavorable.

-

Water: The large nonpolar surface area of the two phenyl rings is expected to make this compound only slightly soluble in water.

-

It is important to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined values.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Polar Protic | Ethanol | |||

| Methanol | ||||

| Isopropanol | ||||

| Polar Aprotic | Acetone | |||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Nonpolar | Hexane | |||

| Toluene | ||||

| Diethyl Ether | ||||

| Chlorinated | Dichloromethane | |||

| Chloroform |

Experimental Protocol: Isothermal Saturation Method